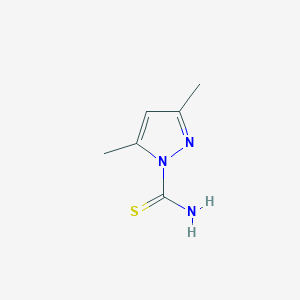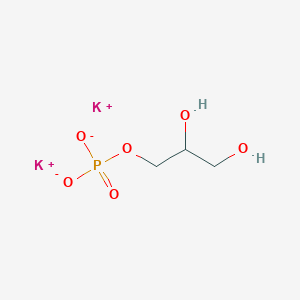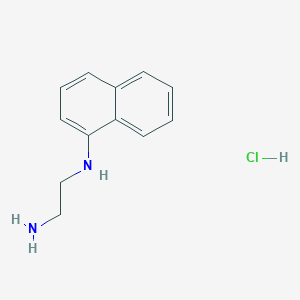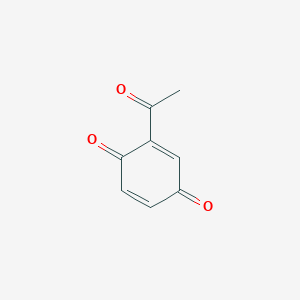
Azido(methoxy)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Azido(methoxy)methanone can be synthesized from α-methoxy acrylonitriles, which are derived from aldehydes and ketones. These nitriles react with sodium azide in the presence of ceric ammonium nitrate to yield azido nitrates, leading to α-amino acids upon further treatment (Clive & Etkin, 1994). Additionally, this compound derivatives can be synthesized via Rh(III)-catalyzed tandem reactions from α-azido ketones (Liu et al., 2022).
Molecular Structure Analysis
The molecular structure of this compound-related compounds has been characterized through various analytical techniques. Crystal and molecular structure analyses provide insights into the arrangement of atoms and the geometry of the compounds. For instance, the molecular structure of related methanone compounds has been elucidated using X-ray diffraction studies, revealing intermolecular interactions and conformational details (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, such as photolysis, leading to ring expansion and ring opening in specific conditions. These reactions demonstrate the compound's reactivity and its potential for creating new molecular structures (Harger, 1974). Additionally, azido groups in fatty esters have shown stability during transformations, influencing physical properties like infrared absorption and NMR signals (Jie & Lao, 1987).
Physical Properties Analysis
The physical properties of this compound and its derivatives include solubility, melting points, and spectral characteristics. These properties are crucial for understanding the compound's behavior in various solvents and conditions. Studies on related compounds provide insights into their electrochemical behavior and potential for electro-organic synthesis (Nematollahi & Golabi, 1996).
Safety and Hazards
Future Directions
Azides, including Azido(methoxy)methanone, have significant potential in the pharmaceutical sector . The pharmaceutical industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives .
Mechanism of Action
Target of Action
Azido(methoxy)methanone, like other azido compounds, is primarily used in organic synthesis . The primary targets of azido compounds are typically organic molecules that can undergo reactions with the azido group. The azido group is highly reactive due to the presence of three nitrogen atoms, which can participate in a variety of chemical reactions .
Mode of Action
The mode of action of this compound involves its interaction with other molecules through its azido group. The azido group can undergo a variety of reactions, including nucleophilic addition and cycloaddition reactions . For instance, azido compounds can react with alkynes to form 1,2,3-triazoles in a process known as the Huisgen cycloaddition or “click” reaction . This reaction is often catalyzed by copper(I), leading to the formation of 1,4-disubstituted 1,2,3-triazoles .
Biochemical Pathways
This compound, like other azido compounds, can participate in various biochemical pathways. For instance, azido compounds can be used in the synthesis of various heterocycles . These heterocycles can have various biological activities, depending on their structure and the presence of other functional groups .
Pharmacokinetics
The azido group, for instance, is polar and can form hydrogen bonds, which could influence the compound’s solubility and transport across biological membranes .
Result of Action
The result of the action of this compound would depend on the specific reactions it undergoes. For instance, in the Huisgen cycloaddition reaction, this compound could react with an alkyne to form a 1,2,3-triazole . This reaction could be used to synthesize new compounds with potential biological activity .
properties
IUPAC Name |
methyl N-diazocarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3N3O2/c1-7-2(6)4-5-3/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHNHTHTTUJQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501898 |
Source


|
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516-56-9 |
Source


|
| Record name | Methyl carbonazidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30501898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B74794.png)










